molecular formula C38H47N2O7P B1310633 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate CAS No. 143520-19-8

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

Cat. No. B1310633
M. Wt: 674.8 g/mol
InChI Key: RTYAYXUZHPWJOK-JTDOPDNRSA-N
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Description

“2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate” is a compound with the molecular formula C38H47N2O7P . It is an important D-glucopyranose derivative often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of this compound involves the reaction of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone . This reaction is initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside with high stereoselectivity and yield .


Molecular Structure Analysis

The molecular weight of this compound is 674.8 g/mol . The InChI string and SMILES string provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

This compound is involved in glucosylation reactions and is used as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It also enables the preparation of α-glucopyranosyl chloride .


Physical And Chemical Properties Analysis

This compound is a solid with an optical activity of [α]20/D +49±2°, c = 2% in dioxane . It has a melting point of 151-156 °C and should be stored at a temperature of −20°C .

Scientific Research Applications

Prodrug Synthesis

  • Methyl Glucuronate Prodrug: The compound has been utilized in synthesizing a prodrug form of phosphorodiamidic mustard. This prodrug, designed for improved therapeutic efficacy, is activated by enzymes like carboxylate esterase and β-D-glucuronidase (Ghosh & Farquhar, 1997).

Glycosylation in Carbohydrate Chemistry

  • Synthesis of Complex Carbohydrates: It plays a crucial role in the synthesis of complex carbohydrates, such as lacto-N-neotetraose and lacto-N-tetraose, which are significant in biological systems (Aly, Ibrahim el-S, Ashry el-S, & Schmidt, 1999).
  • Production of Aryl D-Glucopyranosides: The chemical has been used in reactions with phenolic compounds to produce aryl α-D-glucopyranosides, essential in carbohydrate-based drug design (Yamanoi, Fujioka, & Inazu, 1994).

Enzyme Inhibition Studies

  • Potential Glucosidase Inhibitor: It has been instrumental in synthesizing a thio analogue of n-propyl kojibioside for evaluation as a potential glucosidase inhibitor, which is crucial in understanding enzyme function and drug development (Andrews & Pinto, 1995).

Synthesis of Fluorine-Containing Compounds

  • Development of Fluorine-Containing Analogues: Research indicates its use in synthesizing fluorine-containing natural gastrodin and its analogues. Fluorinated compounds often have unique biological activities, making them important in medicinal chemistry (Lin et al., 1990).

Other Applications

  • Nonasaccharide Synthesis: It has been used in the synthesis of a branched nonasaccharide, demonstrating its utility in creating complex sugar structures relevant in biological research (Damager et al., 1999).
  • Cyclomalto-octaoses Synthesis: The compound is instrumental in synthesizing various cyclomalto-octaoses isomers, which are crucial in understanding carbohydrate structures and their biological roles (Tanimoto, Sakaki, & Koizumi, 1995).

Future Directions

The future directions of this compound could involve its use in the synthesis of new pharmaceuticals, given its role as an intermediate in the synthesis of derivatives for the treatment of various diseases .

properties

IUPAC Name

N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYAYXUZHPWJOK-JTDOPDNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455634
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

CAS RN

143520-19-8
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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